molecular formula C21H18N4O5 B10893874 N-(1-methyl-1H-benzimidazol-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide

N-(1-methyl-1H-benzimidazol-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide

Cat. No.: B10893874
M. Wt: 406.4 g/mol
InChI Key: GILBDTOXOUMCFV-UHFFFAOYSA-N
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Description

N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a benzimidazole core, a nitrophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and an appropriate aldehyde under acidic conditions . The furan ring is then introduced through a cyclization reaction involving a suitable precursor. The final step involves the coupling of the nitrophenoxy group to the benzimidazole-furan intermediate, often using a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of functionalized benzimidazole-furan compounds .

Scientific Research Applications

N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a benzimidazole core, a nitrophenoxy group, and a furan ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H18N4O5

Molecular Weight

406.4 g/mol

IUPAC Name

N-(1-methylbenzimidazol-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H18N4O5/c1-13-7-9-18(17(11-13)25(27)28)29-12-14-8-10-19(30-14)20(26)23-21-22-15-5-3-4-6-16(15)24(21)2/h3-11H,12H2,1-2H3,(H,22,23,26)

InChI Key

GILBDTOXOUMCFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4N3C)[N+](=O)[O-]

Origin of Product

United States

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